In Vitro VEGFR-2 Inhibitory Potency of Axitinib Metabolites: M9 and Related Sulfoxide/N-Glucuronide Derivatives Exhibit ≥400-Fold Reduced Activity Relative to Parent Axitinib
The sulfoxide and N-glucuronide metabolites of axitinib demonstrate approximately ≥400-fold lower in vitro potency against VEGFR-2 compared to the parent compound axitinib [1]. Axitinib inhibits VEGFR-2 with an IC₅₀ of approximately 0.2 nM [2]. While direct IC₅₀ data for M9 are not reported in the primary literature, M9 is a mixed sulfoxide/N-oxide derivative, and the class of sulfoxide metabolites (including M12) is explicitly characterized as pharmacologically inactive [3].
| Evidence Dimension | In vitro VEGFR-2 inhibitory potency (fold reduction vs. axitinib) |
|---|---|
| Target Compound Data | M9: Inferred ≥400-fold reduced potency (class-level inference for sulfoxide metabolites) |
| Comparator Or Baseline | Axitinib (parent): VEGFR-2 IC₅₀ = 0.2 nM; Sulfoxide and N-glucuronide metabolites: ≥400-fold less potent |
| Quantified Difference | ≥400-fold reduction in VEGFR-2 inhibitory activity for sulfoxide/N-glucuronide metabolites |
| Conditions | In vitro kinase inhibition assay; VEGFR-2 target |
Why This Matters
This evidence confirms that M9, like other axitinib sulfoxide metabolites, is pharmacologically inactive and thus unsuitable for pharmacology studies—procurement must be strictly limited to analytical reference standard applications.
- [1] Pfizer Medical Information. INLYTA (axitinib) Clinical Pharmacology. Section 12.3: The sulfoxide and N-glucuronide metabolites show approximately ≥400-fold less in vitro potency against VEGFR-2 compared to axitinib. View Source
- [2] Hu-Lowe DD, Zou HY, Grazzini ML, et al. Nonclinical antiangiogenesis and antitumor activities of axitinib (AG-013736), an oral, potent, and selective inhibitor of vascular endothelial growth factor receptor tyrosine kinases 1, 2, 3. Clin Cancer Res. 2008;14(22):7272-7283. Axitinib inhibits VEGFR2 with IC50 0.2 nM. View Source
- [3] Smith BJ, Pithavala Y, Bu H, et al. Pharmacokinetics, metabolism, and excretion of [14C]axitinib, a vascular endothelial growth factor receptor tyrosine kinase inhibitor, in humans. Drug Metab Dispos. 2014;42(5):918-931. View Source
